NUCC-0226272 Demonstrates In Vivo Pharmacokinetic Exposure Supporting Preclinical EZH2 Degradation Studies
NUCC-0226272 exhibits favorable in vivo exposure in mice, which is a critical determinant for its utility in preclinical models. When administered via intraperitoneal (IP) injection at 4 mg/kg to C57Bl/6 mice, NUCC-0226272 achieved a peak plasma concentration (Cmax) of 3650 ng/mL at 0.83 hours (Tmax), with a terminal half-life (t1/2) of 3.46 hours . This exposure profile provides a benchmark for achieving effective EZH2 degradation in vivo. In comparison, the clinical-stage EZH2 inhibitor tazemetostat has a reported half-life of approximately 3.1 hours in mice at a similar dose, but as an inhibitor, it requires continuous target occupancy rather than event-driven degradation, highlighting a key difference in their PK/PD relationships [1].
| Evidence Dimension | Pharmacokinetic exposure in mice (IP, 4 mg/kg) |
|---|---|
| Target Compound Data | Cmax = 3650 ng/mL; Tmax = 0.83 h; t1/2 = 3.46 h |
| Comparator Or Baseline | Tazemetostat (clinical EZH2 inhibitor) at similar dose: t1/2 = ~3.1 h |
| Quantified Difference | Comparable half-life but distinct mechanism (degradation vs. inhibition) |
| Conditions | C57Bl/6 mice, IP administration |
Why This Matters
Demonstrates that NUCC-0226272 achieves plasma concentrations sufficient for in vivo target engagement and degradation, providing a basis for its use in animal models of EZH2-dependent cancers where catalytic inhibitors may be insufficient.
- [1] Knutson, S. K., et al. (2014). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 10(11), 887-894. DOI: 10.1038/nchembio.1651 View Source
